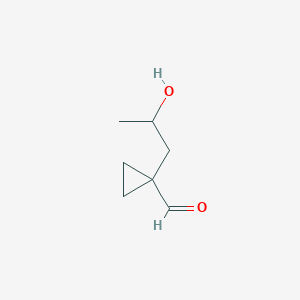

1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde

Description

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-(2-hydroxypropyl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C7H12O2/c1-6(9)4-7(5-8)2-3-7/h5-6,9H,2-4H2,1H3 |

InChI Key |

VVXRYGLVUNZCLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1(CC1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Ylide-Mediated Cyclopropanation

This method adapts the Corey-Chaykovsky cyclopropanation approach using trimethylsulfoxonium iodide (TMSOI) and sodium hydride (NaH) to generate a sulfur ylide, which reacts with α,β-unsaturated carbonyl precursors. Key steps include:

- Reagents : TMSOI (1.2 equiv), NaH (3.0 equiv), DMSO/THF (1:1 v/v) as solvent.

- Conditions : Pre-cooling to −10°C, slow addition of enone precursor, and stirring for 3 hours.

- Workup : Quenching with saturated NH$$_4$$Cl (yield: 70%) instead of acetic acid (trace yields).

Example :

| Starting Material | Product | Yield | Key Parameters |

|---|---|---|---|

| Enone 1a | 2a | 70% | −10°C, NH$$_4$$Cl quench |

Electron-withdrawing groups on the aroyl fragment (e.g., nitro) led to side reactions, while electron-donating substituents had minimal impact.

Zinc-Mediated Cyclopropanation

A patent describes Zn-mediated reactions for cyclopropane carboxylic acids, which can be modified for aldehyde synthesis:

- Reagents : Metallic Zn (excess), CF$$3$$CCl$$3$$, DMF/THF (3:1 v/v).

- Conditions : 20–100°C, 12–24 hours.

- Key Step : Dehydration with acetic anhydride to stabilize intermediates.

Example Pathway :

$$

\text{Enol ether + CF}3\text{CCl}3 \xrightarrow{\text{Zn, DMF}} \text{cyclopropane intermediate} \xrightarrow{\text{Ac}_2\text{O}} \text{carbaldehyde}

$$

Stereochemical and Structural Considerations

X-ray crystallography confirms cyclopropane ring geometry and bond polarization effects. For example:

- Bond Length : C(1)–C(2) in analogous compounds elongates to 1.536 Å (vs. 1.510 Å in unsubstituted cyclopropanes) due to electronic effects.

- Stereoselectivity : TiX$$_4$$-mediated Prins cyclization achieves high E-selectivity in related systems, suggesting potential for directing aldehyde functionalization.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxypropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: 1-(2-Hydroxypropyl)cyclopropane-1-carboxylic acid.

Reduction: 1-(2-Hydroxypropyl)cyclopropane-1-methanol.

Substitution: A range of substituted cyclopropane derivatives.

Scientific Research Applications

1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxypropyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior in biological systems.

Comparison with Similar Compounds

Structural and Functional Differences

- Hydroxypropyl vs. Methylpropyl (): The hydroxypropyl group in the target compound enhances hydrophilicity and reactivity (e.g., via hydrogen bonding or oxidation) compared to the non-polar methylpropyl substituent. This makes the hydroxypropyl derivative more suitable for aqueous-phase reactions .

- Hydroxyalkyl vs. Aromatic (): The 4-chlorophenyl group in C₁₀H₉ClO increases lipophilicity and electron-withdrawing effects, stabilizing the aldehyde group against nucleophilic attacks. In contrast, the hydroxypropyl group may promote interactions with polar solvents or biological targets .

- The hydroxypropyl group offers a simpler structure with fewer synthetic challenges .

- Chiral vs. Achiral (): The benzyloxy-methyl substituent in the (1R,2R)-configured compound enables applications in asymmetric synthesis, whereas the hydroxypropyl derivative’s stereochemical impact remains unexplored in the evidence .

Biological Activity

1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered attention for its diverse biological activities. Cyclopropane compounds are known for their unique structural properties, which can enhance their interaction with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives are characterized by their three-membered ring structure, which imparts distinctive chemical properties. These compounds have been studied extensively for their biological activities, including:

- Antimicrobial : Inhibiting the growth of bacteria and fungi.

- Antitumor : Inducing cytotoxic effects in cancer cells.

- Neurochemical : Modulating neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to inhibit aldehyde dehydrogenase (ALDH), which is crucial in the metabolism of aldehydes and plays a role in detoxification processes .

- Cytotoxic Effects : In vitro studies indicate that this compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer) and A375 (melanoma), with IC50 values indicating significant potency .

- Neurotransmitter Modulation : Preliminary research suggests that it may interact with GABA receptors, influencing neurochemical pathways associated with anxiety and depression .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Assessment :

- Enzyme Interaction Studies :

- Neurochemical Effects :

Data Summary Table

| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | A375 (Melanoma) | 5.7 | Induces apoptosis via ALDH inhibition |

| Cytotoxicity | A549 (Lung Cancer) | <10 | Selective cytotoxicity |

| Neurotransmitter Modulation | GABA Receptors | Not quantified | Potential anxiolytic effects |

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or GC-MS to detect side products (e.g., ring-opening byproducts).

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Characterization should combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : and NMR to confirm cyclopropane ring integrity and aldehyde proton resonance (δ 9.5–10.5 ppm).

- FT-IR : Detect carbonyl stretching vibrations (~1700 cm) and hydroxyl groups (~3200–3600 cm).

- HPLC/GC-MS : Quantify purity (>95% recommended for kinetic studies) and identify impurities .

Q. Example Workflow :

Replicate conflicting experiments with controlled variables.

Perform Arrhenius analysis to compare activation energies.

Use DFT calculations to predict plausible intermediates .

How can computational chemistry optimize reaction pathways involving this compound?

Advanced Research Question

Integrate quantum mechanical calculations with experimental validation:

- Reaction Path Search : Use software like Gaussian or ORCA to model cyclopropane ring stability under nucleophilic attack. The hydroxyl group’s electron-donating effect may destabilize transition states compared to fluorinated analogs .

- Machine Learning : Train models on existing kinetic data to predict optimal catalysts (e.g., Lewis acids) or solvent systems .

Case Study :

ICReDD’s approach combines quantum chemical calculations with high-throughput experimentation to reduce trial-and-error cycles by 40% .

What factorial design parameters maximize synthesis yield while minimizing side reactions?

Advanced Research Question

A 2 factorial design can systematically optimize synthesis variables:

- Factors : Temperature (25–50°C), catalyst concentration (0.5–2.0 mol%), reaction time (4–12 hrs).

- Responses : Yield (%) and byproduct formation (%).

Q. Analysis :

- Use ANOVA to identify significant factors (e.g., temperature has the largest effect on yield).

- Optimize using response surface methodology (RSM) .

How does the hydroxyl group influence the compound’s reactivity compared to halogenated analogs?

Advanced Research Question

The hydroxyl group’s electron-donating nature contrasts with halogenated analogs (e.g., ’s fluorinated derivative):

- Nucleophilic Reactions : Hydroxyl groups may slow aldehyde electrophilicity via intramolecular hydrogen bonding.

- Oxidative Stability : Prone to oxidation under acidic conditions; stabilize with inert atmospheres or antioxidants.

- Comparative Data : Fluorinated analogs show higher thermal stability (ΔT +20°C) due to reduced electron density .

What databases or tools are recommended for verifying structural and physicochemical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.